UNC0006

Dopamine D2 receptor Binding affinity Radioligand binding

Studying D2R signaling often struggles with mixed Gi/cAMP and β-arrestin effects. UNC0006 (CAS 1354030-14-0) is a functionally selective β-arrestin-biased D2R ligand-a Gi/cAMP antagonist and partial β-arrestin-2 agonist-enabling clean pathway interrogation. • β-Arrestin-2 Tango EC50: 1.2 nM; D2 Ki: 5.0 nM; no Gi/cAMP activity • Validated across Tango, DiscoveRx, and BRET assay platforms • >98% HPLC purity; shipped ambient; research-use only

Molecular Formula C24H29Cl2N3O2
Molecular Weight 462.4 g/mol
Cat. No. B10773833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0006
Molecular FormulaC24H29Cl2N3O2
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=CC4=C(CCC(=O)N4)C=C3
InChIInChI=1S/C24H29Cl2N3O2/c25-20-5-3-6-22(24(20)26)29-13-4-12-28(14-15-29)11-1-2-16-31-19-9-7-18-8-10-23(30)27-21(18)17-19/h3,5-7,9,17H,1-2,4,8,10-16H2,(H,27,30)
InChIKeyNGCKUAWDNUFNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC0006: Compound Overview


UNC0006 (7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one; CAS 1354030-14-0) is a synthetic small molecule and an analog of the atypical antipsychotic aripiprazole [1]. It is functionally characterized as a β-arrestin-biased dopamine D2 receptor (D2R) ligand, acting as an antagonist of Gi-regulated cAMP production and a partial agonist of D2R/β-arrestin-2 interactions [2]. The compound has a molecular weight of approximately 462.4 g/mol, a calculated LogP (XLogP) of 4.97, and a topological polar surface area (TPSA) of 44.81 Ų, indicating favorable physicochemical properties for cell permeability [3].

UNC0006 Functional Selectivity


The critical barrier to substituting UNC0006 with a closely related analog, such as aripiprazole, UNC9975, or UNC9994, lies in its unique profile of functional selectivity—or biased agonism—at the dopamine D2 receptor. While all these compounds bind the D2 receptor, they differ significantly in their ability to activate downstream signaling pathways (canonical Gi/cAMP vs. noncanonical β-arrestin-2) and in their off-target receptor engagement profiles [1]. These quantitative differences in pathway bias, binding affinity, and in vivo pharmacodynamic effects directly translate to divergent experimental outcomes. For instance, the propensity to induce catalepsy, a key motor side-effect model, varies dramatically among these analogs in a manner that correlates with their distinct signaling signatures rather than simple receptor occupancy [2]. Therefore, for precise and reproducible investigations of D2R signal transduction, these compounds are not functionally interchangeable.

UNC0006: Head-to-Head Evidence


D2 Binding Affinity (Ki)

UNC0006 exhibits a high binding affinity for the dopamine D2 receptor (Ki = 5.0 nM), which is 1.6-fold higher than the reference antipsychotic aripiprazole (Ki = 8.0 nM) and 15.8-fold higher than the analog UNC9994 (Ki = 79 nM), but 1.9-fold lower than the most potent analog UNC9975 (Ki = 2.6 nM) [1]. This places UNC0006 among the highest-affinity D2 ligands in its class.

Dopamine D2 receptor Binding affinity Radioligand binding

Gi/cAMP Functional Antagonism

In a D2-mediated Gi-coupled cAMP accumulation assay, UNC0006 acts as a pure antagonist with no detectable agonist activity (EC50 > 10 µM), in stark contrast to aripiprazole, which acts as a partial agonist (EC50 = 38 nM, Emax = 51%) [1]. This demonstrates that while both compounds bind the D2 receptor, UNC0006 is functionally silent in this canonical pathway, whereas aripiprazole retains significant partial agonist activity.

cAMP accumulation Functional antagonism Gi-coupled signaling

β-Arrestin-2 Recruitment Potency

UNC0006 is a potent partial agonist for D2R/β-arrestin-2 interactions, with EC50 values ranging from 1.2 nM (Tango assay) to 17 nM (BRET assay) [1]. This potency is comparable to aripiprazole (Tango EC50 = 2.4 nM; BRET EC50 = 145 nM) and UNC9975 (Tango EC50 = 1.1 nM; BRET EC50 = 6.0 nM), but significantly greater than UNC9994 (Tango EC50 = 6.1 nM; BRET EC50 > 1,000 nM) [1]. The consistent, high-potency β-arrestin recruitment across different assay technologies underscores UNC0006's robust functional bias.

β-arrestin-2 recruitment Functional selectivity Tango assay BRET

Off-Target Receptor Binding Profiles

UNC0006 displays a distinct off-target binding profile compared to its analogs. Notably, it has higher affinity for the 5-HT2B receptor (Ki = 0.6 nM) than aripiprazole (Ki = 1.4 nM) or UNC9975 (Ki = 1.1 nM) [1]. It also shows high affinity for the histamine H1 receptor (Ki = 4.5 nM), which is comparable to aripiprazole (Ki = 6.0 nM) but lower than UNC9994 (Ki = 2.4 nM) [1]. For the 5-HT2A receptor, UNC0006 (Ki = 16 nM) has an intermediate affinity between UNC9975 (Ki = 7.4 nM) and aripiprazole (Ki = 40 nM) [1].

Off-target selectivity Serotonin receptors Histamine receptor

In Vivo Catalepsy Liability

In wild-type mice, administration of UNC0006 (5.0 mg/kg, i.p.) did not induce significant catalepsy, a behavioral model for antipsychotic-induced extrapyramidal side effects. In contrast, the same dose of aripiprazole showed a trend toward increased catalepsy, while haloperidol (2.0 mg/kg) induced robust catalepsy [1]. Importantly, the cataleptic effect of UNC0006 was unmasked in β-arrestin-2 knockout (KO) mice, demonstrating that its favorable motor side-effect profile is dependent on β-arrestin-2 signaling [2].

Catalepsy Motor side effects β-arrestin-2 KO

UNC0006: Optimal Use Cases


Role of β-Arrestin-2 in Antipsychotic Efficacy

UNC0006 is an ideal tool for in vivo studies designed to isolate the contribution of β-arrestin-2 signaling to antipsychotic-like behavior. As demonstrated in the catalepsy model, its favorable side-effect profile in wild-type mice, which is lost in β-arrestin-2 KO mice, makes it a more specific probe than aripiprazole for linking this pathway to therapeutic outcomes without the confounding motor effects [1].

Cell-Based Biased Agonism Assays

The robust and potent β-arrestin-2 recruitment activity of UNC0006 (Tango EC50 = 1.2 nM), combined with its lack of Gi/cAMP signaling, makes it a superior positive control or reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel β-arrestin-biased D2R ligands [2]. Its consistent performance across Tango, DiscoveRx, and BRET assays ensures reliable data across different assay platforms.

SAR on Aripiprazole Scaffold

As a close analog of aripiprazole with a distinct functional and binding profile, UNC0006 serves as a critical comparator in SAR campaigns. Researchers can use the quantitative differences in D2 binding (Ki = 5.0 nM), 5-HT2A binding (Ki = 16 nM), and functional bias to understand how specific chemical modifications alter pharmacological properties, thereby guiding the optimization of next-generation antipsychotics [3].

Off-Target Receptor Signature Studies

When a research program requires modulation of D2, 5-HT2B, and H1 receptors with a defined potency ratio, UNC0006 provides a known, quantifiable polypharmacology profile (D2 Ki = 5.0 nM; 5-HT2B Ki = 0.6 nM; H1 Ki = 4.5 nM) [4]. This is valuable for investigating the role of combined serotonergic and histaminergic activity in complex behaviors or for use as a reference in phenotypic screens where target engagement profiles need to be deconvoluted.

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